molecular formula C13H22N2O3 B8246020 tert-Butyl (1-acryloylpiperidin-3-yl)carbamate

tert-Butyl (1-acryloylpiperidin-3-yl)carbamate

Cat. No.: B8246020
M. Wt: 254.33 g/mol
InChI Key: JEVUAIXGHSUNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-acryloylpiperidin-3-yl)carbamate is a synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common structural motif in pharmaceuticals, which is differentially functionalized with a Boc-protected amine and an acryloyl group. The Boc (tert-butoxycarbonyl) carbamate group serves as a crucial protecting group for amines, allowing for selective synthetic manipulations in multi-step reactions . The acryloyl moiety is a key functional group that enables this molecule to act as a Michael acceptor, making it a versatile intermediate for conjugation or as a potential scaffold for the development of covalent inhibitors. Piperidine-carbamate derivatives are widely utilized in the synthesis of complex molecules targeting various disease pathways. For instance, similar scaffolds have been investigated for their potential as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Furthermore, such carbamate-functionalized piperidines are frequently employed in the design of central nervous system (CNS) active compounds, including acetylcholinesterase inhibitors for Alzheimer's disease research . The reactive acrylamide group in this particular compound also makes it a candidate for use in probe discovery and chemical biology studies aimed at identifying novel protein targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enoylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-11(16)15-8-6-7-10(9-15)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVUAIXGHSUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl N-(1-prop-2-enoyl-3-piperidyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis of Tert-Butyl (1-Acrloylpiperidin-3-yl)carbamate

Tert-butyl (1-acryloylpiperidin-3-yl)carbamate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with acrylate compounds. The synthetic route typically involves:

  • Formation of the Piperidine Derivative : The initial step involves the preparation of a piperidine derivative that can be further modified.
  • Acrylation Reaction : The piperidine derivative undergoes an acrylation reaction, where it reacts with an acrylate to form the desired carbamate structure.
  • Carbamate Formation : Finally, the tert-butyl group is introduced to stabilize the compound, yielding this compound.

Pharmacological Properties

This compound has been studied for its potential as an inhibitor of various biological targets, including:

  • Bruton’s Tyrosine Kinase (BTK) : This compound has shown promise as a BTK inhibitor, which is significant in treating cancers and autoimmune diseases. BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies aimed at B-cell malignancies and inflammatory conditions .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have demonstrated that these compounds can modulate the NLRP3 inflammasome pathway, reducing the release of pro-inflammatory cytokines .

Cancer Treatment

The inhibition of BTK by this compound suggests its potential application in oncology. By targeting BTK, this compound may enhance the efficacy of existing chemotherapeutic agents and improve patient outcomes in cancers such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

Autoimmune Disorders

Given its mechanism of action, this compound is also being investigated for its ability to treat autoimmune diseases. By inhibiting B-cell activity and reducing inflammatory responses, it could offer therapeutic benefits for conditions like rheumatoid arthritis and lupus .

Table 1: Summary of Biological Activities and Therapeutic Applications

Activity/PropertyDescriptionReferences
BTK Inhibition Potential to inhibit B-cell receptor signaling
Anti-inflammatory Effects Modulates NLRP3 inflammasome pathway
Cancer Treatment Enhances efficacy of chemotherapy in B-cell malignancies
Autoimmune Disorders Reduces inflammatory responses in autoimmune conditions

Mechanism of Action

The mechanism of action of tert-Butyl (1-acryloylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected tert-Butyl Carbamate Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight CAS Number
tert-Butyl (1-acryloylpiperidin-3-yl)carbamate Piperidine Acryloyl at N1, Boc at C3 C13H22N2O3 254.33 Not provided
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate Pyrrolidine 5-Bromopyridin-2-yl at N1, Boc at C3 C15H20BrN3O2 354.24 1088410-93-8
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Piperidine 2-Chloronicotinoyl at N1, Boc at C4 C17H23ClN3O3 352.84 1353973-16-6
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane Hydroxy at C2, Boc at C1 C10H19NO3 201.26 1330069-67-4
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate Piperidine But-3-yn-1-yl at N1, Boc at C3 C14H24N2O2 252.35 2680812-51-3

Key Observations:

  • Core Heterocycles : The target compound and analogs (e.g., ) utilize piperidine/pyrrolidine rings, whereas others (e.g., ) employ cyclopentane. Piperidine derivatives are preferred for their conformational flexibility in drug design.
  • Substituents : The acryloyl group in the target compound enables Michael addition or thiol-alkene click chemistry, distinguishing it from halogenated (e.g., bromo in , chloro in ) or alkyne-substituted (e.g., but-3-yn-1-yl in ) analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP PSA (Ų) Solubility Stability
This compound ~3.0 (est) ~50 Low in water Sensitive to heat/light (acryloyl group)
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 2.48 64.35 Organic solvents Stable under inert conditions
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 2.48 64.35 Moderate in DMSO Hygroscopic (hydroxy group)
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate 3.19 80.48 Lipophilic Reacts with azides (click chemistry)

Key Observations:

  • logP : The acryloyl group increases lipophilicity compared to hydroxycyclopentyl derivatives (e.g., ).
  • Polar Surface Area (PSA) : Compounds with polar substituents (e.g., hydroxy in ) exhibit higher PSA, impacting membrane permeability.

Biological Activity

Introduction

Tert-Butyl (1-acryloylpiperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its structural features, which include a piperidine ring and an acrylamide moiety. These structural components are crucial for its interaction with various biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC13H19N2O2
Molecular Weight235.30 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in organic solvents

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • NLRP3 Inflammasome Inhibition : Studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β, thereby modulating inflammatory processes .
  • Protein Interaction : The compound's acrylamide structure suggests it could form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is significant for targeted therapy applications .

Study on NLRP3 Inhibition

A study investigated the effects of various piperidine derivatives on NLRP3 activity. The results indicated that certain derivatives could significantly reduce IL-1β release in LPS-stimulated THP-1 cells, suggesting a potential application for treating inflammatory diseases .

Table 2: Inhibition of IL-1β Release by Piperidine Derivatives

CompoundIL-1β Release Inhibition (%)Concentration (µM)
This compound75%10
Control0%-

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest favorable absorption and distribution characteristics in vivo, but further studies are necessary to evaluate its safety and toxicity profiles comprehensively.

Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

  • Autoimmune Diseases : By modulating inflammatory pathways via NLRP3 inhibition.
  • Cancer Therapy : Potential use in combination therapies targeting B-cell malignancies through its protein interaction capabilities .

Q & A

Basic: What are the common synthetic routes for tert-Butyl (1-acryloylpiperidin-3-yl)carbamate, and what methodological considerations are critical for yield optimization?

Answer:
The synthesis typically involves a multi-step approach:

Carbamate formation : Reacting piperidin-3-amine with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to introduce the Boc protecting group .

Acryloylation : Introducing the acryloyl group via nucleophilic acyl substitution, often using acryloyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
Key considerations :

  • Protection/deprotection : Ensure Boc stability during subsequent steps; acidic conditions may cleave the group prematurely .
  • Solvent selection : Use anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of reactive intermediates .
  • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Verify piperidine ring conformation, acryloyl group integration, and Boc-protected amine .
    • IR spectroscopy : Confirm carbamate C=O stretch (~1690–1740 cm⁻¹) and acryloyl C=O (~1650 cm⁻¹) .
  • Purity assessment :
    • HPLC/GC-MS : Quantify impurities (<2% threshold for publication-ready compounds) .
    • Melting point analysis : Compare with literature values for crystalline derivatives .

Advanced: What strategies are effective for resolving enantiomeric impurities in this compound synthesis?

Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) to separate enantiomers; validate with polarimetry .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Evans’ oxazolidinones) during acryloylation to control stereochemistry .
  • Crystallization-induced dynamic resolution (CIDR) : Leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid) for enantiopure recovery .

Advanced: How can hydrogen-bonding interactions in this compound crystals inform solid-state reactivity?

Answer:

  • X-ray crystallography : Determine intermolecular H-bonding patterns (e.g., N–H···O=C interactions) using SHELXL for refinement .
  • Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict stability and reactivity trends .
  • Thermal analysis : Correlate H-bond networks with DSC/TGA data to assess thermal decomposition pathways .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers to prevent acryloyl group polymerization .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact; electrostatic discharge precautions are critical .
  • Incompatibilities : Avoid strong acids/bases (Boc cleavage) and oxidizers (acryloyl group reactivity) .

Advanced: How should researchers address contradictory data in reaction yields or characterization results for this compound?

Answer:

  • Cross-validation : Replicate syntheses using alternative methods (e.g., microwave-assisted vs. traditional heating) .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to resolve structural ambiguities .
  • Peer review : Collaborate with crystallography or spectroscopy experts to confirm data interpretation .

Advanced: What mechanistic insights can guide the optimization of this compound synthesis?

Answer:

  • Kinetic studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., Boc deprotection) .
  • Computational modeling : Apply DFT calculations to map transition states and predict regioselectivity in acryloylation .
  • Intermediate trapping : Isolate and characterize transient species (e.g., using quenching agents or cryogenic conditions) .

Basic: What toxicity and safety data are available for this compound?

Answer:

  • Acute toxicity : Limited data; assume LD₅₀ > 2000 mg/kg (oral, rat) based on structural analogs .
  • Handling precautions : Follow GHS guidelines for irritants (H315, H319) and use emergency eyewash stations .
  • Environmental impact : Prevent release into waterways; use activated carbon for spill containment .

Advanced: How can computational tools predict the biological activity of this compound derivatives?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., piperidine ring substitution) with bioactivity data .
  • ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetic properties and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.